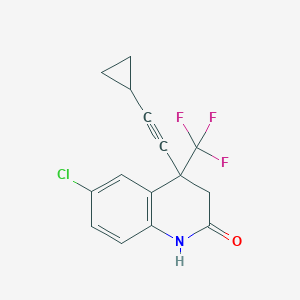
6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one derivatives has been explored in the context of developing novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. In one study, a series of 4-(arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones were synthesized through the addition of 1-lithio-2-(aryl)alkyne nucleophiles to a protected precursor, followed by deprotection. Some of these compounds demonstrated potent inhibition of HIV-1 RT, with one enantiomer being identified as the active form .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For instance, two new metastable crystalline forms of 6-chloroquinolin-2(1H)-one were characterized using single-crystal diffraction, X-ray powder diffraction, and other spectroscopic methods. These studies revealed that the presence of 3D inorganic anions can induce different orientations and self-assembly behaviors of the molecules, leading to variations in intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of the quinolinone nucleus has been utilized to synthesize various derivatives. For example, a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized and its antibacterial activity was evaluated. The crystal structure of this compound was determined, and the packing was found to be stabilized by hydrogen bonds and π-stacking interactions . Similarly, a range of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2',3':7,6]cyclohept[b]indole derivatives were synthesized through acid-catalyzed condensation and cyclization reactions, with the molecular shape and intermolecular interactions being analyzed .
Physical and Chemical Properties Analysis
The physical and chemical properties of related quinolinone derivatives have been investigated to improve industrial processes. For instance, the melting and dissociation properties of 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, an impurity in ciprofloxacin manufacture, were studied to enhance the crystallization and purification process of the antibiotic . Additionally, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involved multiple steps, including acyl-chlorination and cyclopropylamine replacement, highlighting the complex nature of synthesizing such compounds .
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
将来の方向性
This would involve a discussion on the potential applications of the compound and areas of future research.
Please consult a specialist or a scientific database for more specific and detailed information. It’s always important to refer to the most up-to-date and accurate scientific resources.
特性
IUPAC Name |
6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-4,7,9H,1-2,8H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMTWEKKZZHRRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

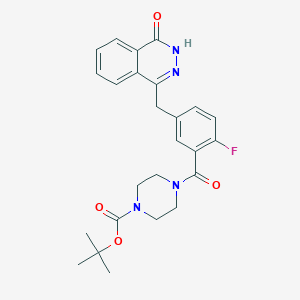
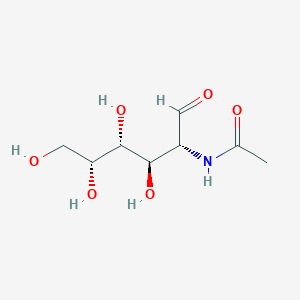
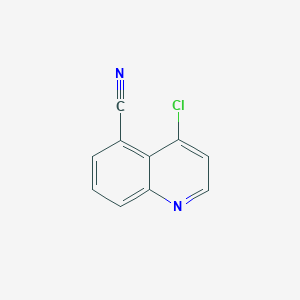
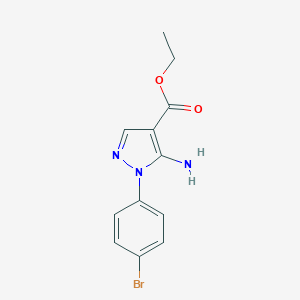
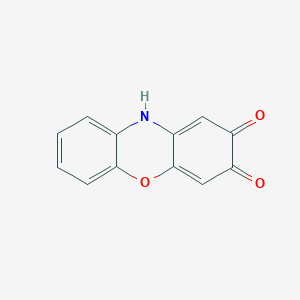
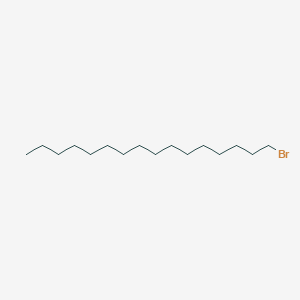
![Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate](/img/structure/B154571.png)
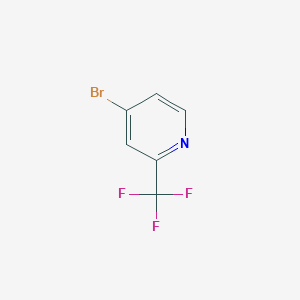
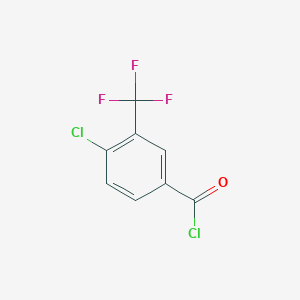
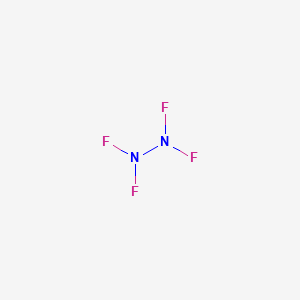
![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)
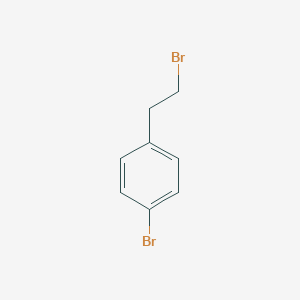
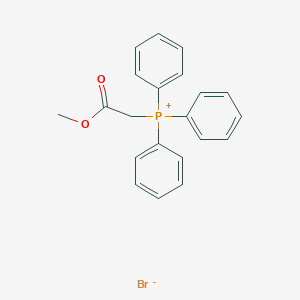
![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)